molecular formula C11H13NO2 B8582016 4-Methoxy-2-propoxy-benzonitrile

4-Methoxy-2-propoxy-benzonitrile

Cat. No.: B8582016
M. Wt: 191.23 g/mol
InChI Key: LYMLVQOGNOOBSQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-propoxy-benzonitrile (C₁₁H₁₃NO₂) is a substituted benzonitrile derivative featuring methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 4- and 2-positions of the benzene ring, respectively. Substituted benzonitriles are widely studied for their roles in organic synthesis, pharmaceuticals, and material science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-methoxy-2-propoxybenzonitrile

InChI

InChI=1S/C11H13NO2/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h4-5,7H,3,6H2,1-2H3

InChI Key

LYMLVQOGNOOBSQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table summarizes key structural analogs and their molecular characteristics:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
4-Methoxybenzonitrile C₈H₇NO 133.15 g/mol 4-OCH₃ Simplest analog; high electron density at para position
4-Methoxy-2-methylbenzonitrile C₉H₉NO 147.18 g/mol 4-OCH₃, 2-CH₃ Methyl group increases steric hindrance vs. alkoxy
4-[(5-Formyl-2-methoxyphenyl)methoxy]benzonitrile C₁₆H₁₃NO₃ 267.29 g/mol 4-OCH₂(C₆H₃(OCH₃)CHO) Bulky substituent; potential for cross-coupling reactions
4-Bromo-2-(2-methoxyethoxy)benzonitrile C₁₀H₁₀BrNO₂ 256.10 g/mol 2-OCH₂CH₂OCH₃, 4-Br Bromine enhances electrophilicity; longer alkoxy chain
2-((4-Ethylphenoxy)methyl)benzonitrile C₁₅H₁₅NO 225.29 g/mol 2-CH₂(OC₆H₄Et) Ethylphenoxy group improves lipophilicity
4-Methoxy-2-propoxy-benzonitrile C₁₁H₁₃NO₂ 191.23 g/mol 4-OCH₃, 2-OCH₂CH₂CH₃ Balanced lipophilicity and moderate steric demand N/A

Key Observations :

  • Electronic Effects : The methoxy group in 4-Methoxybenzonitrile donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, bromine in 4-Bromo-2-(2-methoxyethoxy)benzonitrile withdraws electrons, altering reactivity .
  • Lipophilicity : Longer alkoxy chains (e.g., propoxy vs. methoxy) enhance hydrophobicity, which may improve membrane permeability in pharmaceutical contexts .

Physicochemical Properties and Reactivity

  • Solubility: Propoxy and methoxy groups generally reduce aqueous solubility compared to unsubstituted benzonitrile.
  • Thermal Stability : Alkoxy-substituted benzonitriles like 4-[(5-formyl-2-methoxyphenyl)methoxy]benzonitrile decompose at elevated temperatures (~250–300°C), a trend likely applicable to the target compound .
  • Reactivity : The nitrile group enables nucleophilic additions or reductions, while alkoxy substituents direct electrophilic substitutions to specific positions. For instance, 4-Methoxybenzonitrile undergoes nitration at the meta position relative to the methoxy group .

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